3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
2-Phenylindole: Known for its use in medicinal chemistry and drug development.
4-Chloroindole: Shares structural similarities and is used in similar applications.
Uniqueness
What sets 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H19ClN2O2 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C24H19ClN2O2/c25-16-11-9-15(10-12-16)22-21(19-7-3-4-8-20(19)26-22)23-17-5-1-2-6-18(17)24(29)27(23)13-14-28/h1-12,23,26,28H,13-14H2 |
InChI Key |
KJAORDDIWGODLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCO)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.